An In-depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4)
An In-depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-1-(1-chlorocyclopropyl)ethanone, CAS 120983-72-4, is a highly functionalized ketone that has emerged as a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a strained cyclopropyl ring and two reactive chlorine atoms, provides a versatile platform for constructing complex molecular frameworks.[1][2] This guide offers a comprehensive technical overview, covering its physicochemical properties, industrial synthesis pathways, core reactivity, and primary application as a key building block for the broad-spectrum fungicide, prothioconazole.[3][4] Detailed protocols, mechanistic insights, and analytical methodologies are presented to provide researchers with a practical and in-depth understanding of this important chemical entity.
Introduction: A Keystone Synthetic Intermediate
2-Chloro-1-(1-chlorocyclopropyl)ethanone is an organic compound whose strategic importance lies in its role as a precursor for sophisticated chemical synthesis.[5] The presence of an α-chloro ketone moiety makes it highly susceptible to nucleophilic substitution, while the 1-chlorocyclopropyl group is a key pharmacophore in certain biologically active molecules, known to enhance metabolic stability and efficacy.[1] Its primary and most economically significant application is in the industrial production of prothioconazole, a leading triazolethione fungicide developed by Bayer to protect a wide range of crops.[1][3]
Nomenclature and Identifiers:
-
Systematic IUPAC Name: 2-chloro-1-(1-chlorocyclopropyl)ethanone
-
CAS Number: 120983-72-4
-
Molecular Formula: C₅H₆Cl₂O[6]
-
Molecular Weight: 153.01 g/mol [7]
-
InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N[1]
Physicochemical Properties & Spectral Data
Understanding the physical properties and spectral signature of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is fundamental for its handling, reaction monitoring, and quality control. The compound is typically a colorless to light yellow liquid under standard conditions.[5][8]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 201.96 °C at 760 mmHg | [6] |
| Density | 1.351 g/cm³ | [6] |
| Flash Point | 79.24 °C | [6] |
| Water Solubility | 5.91 g/L at 20°C | [6] |
| Storage | 2-8°C under inert atmosphere |[6] |
Spectral Analysis: Deciphering the Structure
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural confirmation. The chloromethyl protons (-CH₂Cl) are expected to present as a singlet downfield due to the strong electron-withdrawing effects of the adjacent carbonyl and chlorine atom. The four protons on the diastereotopic cyclopropane ring typically appear as a series of complex multiplets in the more shielded, upfield region of the spectrum.[1]
-
¹³C NMR Spectroscopy: Predicted ¹³C NMR data reveal key signals for the carbonyl carbon (C=O) around 200-210 ppm, the chloromethyl carbon (-CH₂Cl) at 45-55 ppm, the quaternary chlorinated cyclopropyl carbon at 60-70 ppm, and the cyclopropyl methylene carbons (-CH₂-) between 20-30 ppm.[1]
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying functional groups. A strong, characteristic absorption band is observed for the carbonyl (C=O) stretching vibration, typically around 1720 cm⁻¹. Additional bands corresponding to C-Cl stretching vibrations are also present.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak [M]⁺. LC-MS analysis has reported a protonated molecule [M+H]⁺ at m/z 154.0019, consistent with the expected molecular weight.[1]
Synthesis and Manufacturing Pathway
The industrial synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone has been refined to maximize yield and purity while minimizing byproducts.[2] The most common and economically viable route involves the direct, controlled chlorination of a readily available precursor.
Core Synthesis Route: Chlorination of Cyclopropyl Methyl Ketone
The dominant manufacturing process starts with cyclopropyl methyl ketone, which undergoes a catalyzed chlorination reaction.[3][4] This process is designed to introduce chlorine atoms at both the α-position of the ketone and the tertiary carbon of the cyclopropyl ring.
Caption: High-level workflow for the synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone.
Detailed Experimental Protocol (Exemplary)
The following protocol is based on methodologies described in recent patents, which emphasize efficiency and control over the reaction profile.[3][4]
Objective: To synthesize 2-chloro-1-(1-chlorocyclopropyl)ethanone with high purity.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Solvent (e.g., Dichloromethane)
-
Catalyst (e.g., a compound containing metallic aluminum)[3][4]
-
Chlorine gas (2.0-2.5 eq)[3]
-
Four-neck reaction flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser connected to a tail gas absorption unit.
Procedure:
-
Charging the Reactor: Charge the four-neck flask with cyclopropyl methyl ketone and the selected solvent (e.g., dichloromethane).[3]
-
Catalyst Addition & Cooling: Add the metallic aluminum-containing catalyst. Begin stirring and cool the reaction mixture to the target temperature range of -5 to 15°C.[3]
-
Chlorination: Introduce chlorine gas at a controlled rate (e.g., 20-80 g/h), ensuring the reaction temperature is maintained within the specified range.[3]
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using gas chromatography (GC). The reaction is complete when the desired ratio of the target product to starting material and byproducts (like 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone) is achieved.[3] A typical reaction time is 3-10 hours.[3][9]
-
Work-up: Once the reaction is complete, stop the chlorine gas flow and slowly raise the temperature to approximately 30°C.
-
Purification: a. Solvent Removal: Remove the solvent via distillation under reduced pressure.[3] b. Fractional Distillation: Purify the crude product by fractional distillation (rectification) under high vacuum (-0.1 MPa). Collect the fraction boiling between 100-102°C, which corresponds to the high-purity 2-chloro-1-(1-chlorocyclopropyl)ethanone.[3][4] The final product yield can reach upwards of 90% with a purity of >96%.[3][4]
Causality Insight: The use of a metallic aluminum catalyst is a key innovation that improves reaction selectivity and yield, avoiding harsher conditions that could lead to more byproducts.[1][3] Precise temperature control is critical; lower temperatures favor the desired chlorination pathway, while higher temperatures can increase the formation of the undesired 2,2-dichloro byproduct.[1]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-chloro-1-(1-chlorocyclopropyl)ethanone stems from its high electrophilicity at the α-carbon.[2] This makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone of its application.
Primary Reaction: Nucleophilic Substitution
The most important reaction is the displacement of the α-chlorine atom by a nucleophile.[1] This is a classic Sₙ2 reaction where an electron-rich species attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion as a leaving group.[1]
Caption: Mechanism of nucleophilic substitution at the α-carbon.
This reactivity is the key step in the synthesis of prothioconazole, where the nucleophile is 1,2,4-triazole.[10][11] The reaction is typically carried out in the presence of an acid-binding agent (a base) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][12]
Core Application: Synthesis of Prothioconazole
The principal industrial use of 2-chloro-1-(1-chlorocyclopropyl)ethanone is as an indispensable intermediate for the fungicide prothioconazole.[5][6][9]
Caption: Role of CAS 120983-72-4 in the prothioconazole synthesis pathway.
Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone
This protocol details the conversion of the title compound to the next key intermediate for prothioconazole.[10]
Objective: To synthesize the N-alkylated triazole intermediate with high yield and purity.
Materials:
-
2-Chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq)
-
1,2,4-Triazole (1.0-4.0 eq)[12]
-
Acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[12]
-
Inert organic solvent (e.g., Acetone, Acetonitrile)
-
Phase Transfer Catalyst (PTC) (optional, e.g., crown ethers, PEGs)[13]
Procedure:
-
Setup: In a reaction vessel, suspend 1,2,4-triazole and the acid-binding agent in the chosen solvent.
-
Reagent Addition: Add 2-chloro-1-(1-chlorocyclopropyl)ethanone to the suspension. If using a PTC, add it at this stage.
-
Reaction: Heat the mixture to a temperature between 20-100°C and stir for several hours (e.g., 5-7 hours).[12][13]
-
Monitoring (Self-Validation): Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[10]
Causality Insight: The choice of base and solvent is crucial for success. Anhydrous conditions are preferred to prevent hydrolysis of the starting material. The use of a phase transfer catalyst can be instrumental in reactions where the triazole salt has low solubility in the organic solvent, significantly accelerating the reaction rate and improving yields to near-quantitative levels.[10][13]
Analytical Quality Control
Ensuring the purity of 2-chloro-1-(1-chlorocyclopropyl)ethanone is critical for its effective use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quality control.
Table 2: Example Analytical Method Parameters
| Method | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | Reverse Phase (e.g., Newcrom R1, C18) | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) | UV (e.g., 210 nm) |
| GC | Capillary column (e.g., DB-5) | Helium carrier gas | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Source:[14]
Safety, Handling, and Storage
2-Chloro-1-(1-chlorocyclopropyl)ethanone is a reactive and hazardous chemical that requires careful handling.[15]
-
Hazards: The compound is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[15][16] It is also suspected of causing genetic defects and is very toxic to aquatic life.[15]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability.[6]
-
Spills: In case of a spill, evacuate the area. Use non-sparking tools and absorbent material for cleanup. Prevent the chemical from entering drains.[15]
Conclusion
2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4) is more than a simple chemical; it is an enabling tool for modern chemistry. Its well-defined reactivity, combined with optimized manufacturing processes, makes it a cornerstone intermediate for the agrochemical industry, particularly in the production of prothioconazole. For researchers and process chemists, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in developing innovative and effective chemical solutions.
References
-
LookChem. (n.d.). Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka. Retrieved from [Link]
- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
-
ResearchGate. (n.d.). Synthetic route to prothioconazole | Download Scientific Diagram. Retrieved from [Link]
-
SevenLIMS. (n.d.). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chemical Intermediates: A Deep Dive into 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]
- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
Sources
- 1. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI) | lookchem [lookchem.com]
- 7. 120983-72-4 CAS MSDS (2-chloro-1-(1-chlorocyclopropyl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. file.leyan.com [file.leyan.com]
- 9. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | SIELC Technologies [sielc.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
